(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1352721-92-6
VCID: VC0114019
InChI: InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O
Molecular Formula: C12H19NO5
Molecular Weight: 257.286

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid

CAS No.: 1352721-92-6

Cat. No.: VC0114019

Molecular Formula: C12H19NO5

Molecular Weight: 257.286

* For research use only. Not for human or veterinary use.

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid - 1352721-92-6

Specification

CAS No. 1352721-92-6
Molecular Formula C12H19NO5
Molecular Weight 257.286
IUPAC Name (2S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1
Standard InChI Key OZAWLTYEPXIRGI-VIFPVBQESA-N
SMILES CC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O

Introduction

Chemical Identification and Structural Features

Molecular Properties

PropertyValueSource
CAS Number1352721-92-6
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.28 g/mol
SMILESCC(C)(C)OC(=O)CN1CCC(=O)C[C@H]1C(=O)O
IUPAC Name(2S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid

Key Structural Elements

The compound features:

  • Piperidine ring: A six-membered nitrogen-containing ring with a 4-oxo (lactam) group, conferring rigidity and reactivity.

  • tert-Butoxycarbonyl (Boc) group: A protecting group for the carboxylic acid, enabling selective deprotection under acidic conditions.

  • Oxoethyl substituent: A 2-oxoethyl moiety linked to the piperidine nitrogen, facilitating nucleophilic substitutions.

  • Chiral center: The (S)-configuration at the 2-position of the piperidine ring governs stereochemical outcomes in reactions .

Synthetic Routes and Preparation

General Synthesis Strategy

The synthesis typically involves nucleophilic substitution reactions, leveraging the reactivity of the piperidine nitrogen. A representative method includes:

  • Reaction of tert-butyl bromoacetate with a 4-oxopiperidine-2-carboxylic acid derivative under basic conditions (e.g., potassium tert-butoxide).

  • Protection of the carboxylic acid: The Boc group is introduced to stabilize the intermediate and prevent side reactions .

Reaction Conditions

ParameterDetailsSource
BasePotassium tert-butoxide
SolventPolar aprotic (e.g., DMF, THF)
TemperatureRoom temperature or mild heating

Challenges and Optimization

  • Stereocontrol: Maintaining the (S)-configuration during synthesis requires careful choice of chiral starting materials or catalysts .

  • Yield: Reported yields vary depending on reaction conditions, with optimized protocols achieving >90% purity .

Applications in Organic and Medicinal Chemistry

Role as a Synthetic Intermediate

This compound serves as a precursor for:

  • Peptide synthesis: The Boc-protected carboxylic acid facilitates coupling with amines or other nucleophiles .

  • Heterocyclic compounds: The 4-oxopiperidine core is a scaffold for constructing bioactive molecules, such as morpholine derivatives.

  • Chiral auxiliaries: The (S)-configuration enables asymmetric synthesis of enantiomerically pure products .

Case Study: Synthesis of (S)-3-Morpholinyl Carboxylic Acid

A key application involves converting the oxoethyl group into a morpholine ring via:

  • Reductive amination: Reaction with morpholine under hydrogenation conditions.

  • Deprotection: Removal of the Boc group with trifluoroacetic acid (TFA).

Physical and Chemical Properties

Stability and Reactivity

PropertyObservationSource
Boc DeprotectionAcidic conditions (e.g., TFA/H₂O) remove the tert-butoxycarbonyl group
Oxoethyl ReactivitySusceptible to nucleophilic attack at the carbonyl carbon
HygroscopicityRequires anhydrous storage

Spectroscopic Data

  • InChI Key: OZAWLTYEPXIRGI-VIFPVBQESA-N (computed from SMILES) .

  • PubChem CID: 71711029 .

HazardDetailsSource
ToxicityAcute toxicity data not reported; handle with gloves and fume hood
StorageCool, dry, ventilated environment
Waste DisposalFollow local regulations for organic acids

Research Gaps and Future Directions

Unexplored Reactivity

  • Cross-coupling reactions: Potential for Suzuki or Buchwald-Hartwig couplings at the piperidine nitrogen.

  • Catalytic asymmetric synthesis: Developing enantioselective methods to enhance stereocontrol.

Biological Studies

  • Screening for bioactivity: Testing derivatives against protein targets (e.g., kinases, proteases).

  • Metabolic stability: Evaluating in vitro metabolism to guide drug design.

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